DM4-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

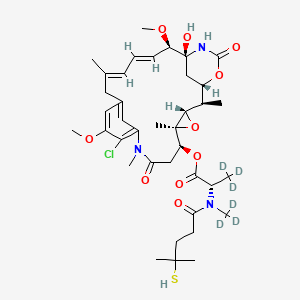

C38H54ClN3O10S |

|---|---|

Molecular Weight |

786.4 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate |

InChI |

InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1/i3D3,7D3 |

InChI Key |

JFCFGYGEYRIEBE-LINSGLIMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)S)C([2H])([2H])[2H] |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of DM4-d6 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM4, a potent maytansinoid derivative, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[][2] As a highly effective anti-mitotic agent, DM4's mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division.[][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms by which DM4 exerts its cytotoxic effects on cancer cells. It includes a detailed examination of its interaction with tubulin, the subsequent impact on the cell cycle, and the induction of apoptosis. This document also presents quantitative data on its cytotoxic potency and detailed protocols for key experimental assays used to characterize its activity.

Introduction to DM4

DM4, also known as ravtansine, is a thiol-containing derivative of maytansine, a natural ansa macrolide.[3] Its structure is optimized for conjugation to monoclonal antibodies via disulfide or other cleavable linkers, forming ADCs.[][3] This targeted delivery strategy aims to concentrate the cytotoxic payload at the tumor site, thereby enhancing efficacy while minimizing systemic toxicity.[] Once the ADC binds to a target antigen on the cancer cell surface, it is internalized, and DM4 is released into the cytoplasm to exert its potent cell-killing activity.[][3]

Core Mechanism of Action: Tubulin Inhibition

The primary molecular target of DM4 is tubulin, the protein subunit of microtubules.[][3] Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[4]

2.1. Binding to Tubulin and Disruption of Microtubule Dynamics

DM4 binds to tubulin at the vinca domain, a site distinct from other microtubule-targeting agents like taxanes and colchicine.[4] This binding inhibits tubulin polymerization, preventing the assembly of microtubules.[3][4] Furthermore, DM4 actively promotes microtubule depolymerization, leading to a net loss of microtubule structures within the cell.[3][4] This disruption of microtubule dynamics is the cornerstone of DM4's cytotoxic effect.

2.2. Mitotic Arrest

The disassembly of the mitotic spindle due to DM4's activity prevents cancer cells from progressing through mitosis.[2][3] Specifically, cells are arrested in the G2/M phase of the cell cycle.[5] This prolonged mitotic arrest is a critical trigger for the subsequent induction of programmed cell death.

2.3. Induction of Apoptosis

Following mitotic arrest, cancer cells initiate the apoptotic cascade. The sustained cell cycle block leads to the activation of intrinsic apoptotic pathways, culminating in cell death. This process is characterized by events such as phosphatidylserine externalization, caspase activation, and DNA fragmentation.

Quantitative Data: Cytotoxicity of DM4

The cytotoxic potency of DM4 and its metabolites has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound | Cell Line | IC50 (nM) | Reference |

| DM4 | SK-BR-3 | 0.3 - 0.4 | [6] |

| S-methyl-DM4 | SK-BR-3 | <0.03 | [6] |

| 7E7-DM4 (ADC) | MOLM-14 (AML) | 1 - 10 | [6] |

| 11C3-DM4 (ADC) | MOLM-14 (AML) | 1 - 10 | [6] |

| Maytansine | Various | Sub-nanomolar | [2] |

| S-methyl-DM1 | Various | More potent than maytansine | [3] |

| S-methyl-DM4 | Various | More potent than maytansine | [3] |

Experimental Protocols

4.1. Tubulin Polymerization Assay

This assay measures the effect of DM4 on the in vitro assembly of microtubules.

Methodology:

-

Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), DM4 solution at various concentrations.

-

Procedure: a. On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer. b. Add DM4 or vehicle control to the reaction mixture. c. Transfer the mixture to a pre-warmed 96-well plate at 37°C. d. Immediately begin monitoring the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization and the maximal polymer mass for each DM4 concentration. The IC50 for polymerization inhibition can be determined from a dose-response curve.

4.2. Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of DM4 on cell cycle progression.

Methodology:

-

Cell Culture: Seed cancer cells in appropriate culture vessels and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of DM4 or vehicle control for a specified time (e.g., 24, 48 hours).

-

Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: a. Wash the fixed cells with PBS. b. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A. c. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4.3. Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This assay quantifies the induction of apoptosis by DM4.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with DM4 as described for the cell cycle analysis.

-

Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: a. Resuspend the cells in 1X Annexin V binding buffer. b. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension. c. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative, PI-negative cells are live.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-positive cells are necrotic. Quantify the percentage of cells in each quadrant.

-

Visualizations

Caption: Core mechanism of action of DM4 in cancer cells.

Caption: Experimental workflow for evaluating DM4 and DM4-ADCs.

Caption: Signaling pathway of DM4-induced apoptosis.

Conclusion

DM4 is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis in cancer cells. Its high potency makes it an ideal payload for ADCs, enabling targeted delivery to tumor cells and minimizing off-target toxicity. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental assays, is crucial for the continued development and optimization of DM4-based cancer therapies.

References

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Evaluation of the cytotoxic potencies of the major maytansinoid metabolites of antibody maytansinoid conjugates detected in vitro and in preclinical mouse models | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. corefacilities.iss.it [corefacilities.iss.it]

- 6. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium Labeling in DM4-d6: A Technical Guide to Enhancing Antibody-Drug Conjugate Performance

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC is its payload, and among the most potent are the maytansinoids, such as DM4. The strategic incorporation of deuterium into the DM4 molecule, creating DM4-d6, offers significant advantages in the development and analytical assessment of ADCs. This technical guide elucidates the multifaceted purpose of deuterium labeling in this compound, providing an in-depth analysis of its impact on metabolic stability and its role as an indispensable tool in bioanalytical assays.

The Primary Objectives of Deuterium Labeling in this compound

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical chemical properties to hydrogen. However, its greater mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This seemingly subtle difference has profound implications in drug development, a phenomenon known as the deuterium kinetic isotope effect (KIE) . The primary purposes of deuterium labeling in DM4 to create this compound are twofold:

-

Enhancement of Metabolic Stability: The cleavage of C-H bonds is often a rate-limiting step in the metabolic breakdown of drugs by enzymes, particularly cytochrome P450 (CYP) enzymes in the liver.[1][2] By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of enzymatic metabolism can be significantly reduced.[3][4] This leads to a longer half-life of the payload, potentially increasing its therapeutic window and efficacy.[2]

-

Utility as an Internal Standard in Bioanalysis: In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring accuracy and precision.[5][6] this compound, being chemically identical to DM4 but with a distinct mass, co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable quantification of DM4 in complex biological matrices like plasma.[7]

Enhancing Metabolic Stability and Pharmacokinetic Profile

The strategic placement of deuterium atoms in the DM4 molecule can significantly alter its pharmacokinetic profile. While direct comparative public data for DM4 versus this compound is limited, the well-established principles of the kinetic isotope effect provide a strong rationale for its improved metabolic stability.

Table 1: Conceptual Comparison of DM4 and this compound Metabolic and Pharmacokinetic Parameters

| Parameter | DM4 (Non-deuterated) | This compound (Deuterated) | Rationale for Difference |

| In Vitro Half-life (t½) in Liver Microsomes | Shorter | Longer | The stronger C-D bond in this compound slows the rate of metabolism by CYP enzymes, leading to a longer half-life in in vitro systems.[1][2] |

| In Vivo Clearance (CL) | Higher | Lower | Reduced metabolic breakdown of this compound in the liver and other tissues results in a lower systemic clearance from the body.[8] |

| Area Under the Curve (AUC) | Lower | Higher | A lower clearance rate for this compound leads to a greater overall exposure of the drug in the body over time, reflected by a higher AUC.[8] |

| Mean Residence Time (MRT) | Shorter | Longer | The increased metabolic stability of this compound results in the drug remaining in the body for a longer duration. |

Note: This table is based on the established principles of the deuterium kinetic isotope effect and its application in drug metabolism. Specific quantitative values would require direct experimental comparison.

dot

Caption: Logical workflow of ADC payload fate and the influence of deuterium labeling on metabolism.

This compound as an Internal Standard in Bioanalytical Methods

The accurate quantification of the active payload, DM4, in biological matrices is crucial for understanding the pharmacokinetics and safety profile of an ADC. This compound serves as an ideal internal standard for LC-MS/MS assays due to its properties.

Table 2: Properties of this compound as an Internal Standard

| Property | Description | Advantage in Bioanalysis |

| Chemical Equivalence | This compound has the same chemical structure and physicochemical properties as DM4. | Co-elutes with DM4 during chromatography, ensuring that both analyte and internal standard experience the same matrix effects and ionization efficiency.[5] |

| Mass Differentiation | The six deuterium atoms give this compound a mass shift of +6 Da compared to DM4. | Allows for simultaneous detection and differentiation of the analyte and internal standard by the mass spectrometer without isotopic crosstalk. |

| Stability | The C-D bonds are stable under typical sample preparation and analysis conditions. | Ensures that the internal standard does not undergo isotopic exchange, maintaining its mass integrity throughout the analytical process. |

dot

References

- 1. contractpharma.com [contractpharma.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 8. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Maytansinoid DM4-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Maytansinoid DM4-d6, a deuterated analog of the potent cytotoxic agent Maytansinoid DM4. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of antibody-drug conjugates (ADCs) and other targeted cancer therapies.

Introduction to Maytansinoid DM4 and its Deuterated Analog

Maytansinoid DM4, also known as ravtansine or soravtansine, is a thiol-containing derivative of maytansine, a natural product isolated from plants of the Maytenus genus.[1][2] Maytansinoids are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells at sub-nanomolar concentrations.[2][3] Due to their high cytotoxicity, maytansinoids are often used as payloads in ADCs, which are designed to selectively deliver the cytotoxic agent to cancer cells while minimizing systemic toxicity.[2][4][]

Maytansinoid this compound is a deuterated version of DM4, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in analytical and metabolic studies to serve as an internal standard for quantitative analysis or to investigate pharmacokinetic properties.[6][7]

Chemical and Physical Properties

The chemical and physical properties of Maytansinoid DM4 and its deuterated analog, this compound, are crucial for their application in drug development, particularly in the formulation and analytical characterization of ADCs.

| Property | Maytansinoid DM4 | Maytansinoid this compound |

| Synonyms | Ravtansine, Soravtansine | - |

| CAS Number | 796073-69-3 (unlabeled) | 796073-69-3 (unlabeled base) |

| Molecular Formula | C₃₈H₅₄ClN₃O₁₀S | C₃₈H₄₈D₆ClN₃O₁₀S |

| Molecular Weight | 780.37 g/mol | 786.41 g/mol |

| Appearance | Solid | Solid |

| Solubility (DM4) | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL | Not explicitly reported, but expected to be similar to DM4 |

Mechanism of Action: Microtubule Disruption

The cytotoxic activity of Maytansinoid DM4 stems from its ability to disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[2][4]

Signaling Pathway of Maytansinoid-Induced Cytotoxicity

Caption: Mechanism of action of a DM4-containing ADC leading to cancer cell apoptosis.

As depicted in the diagram, an ADC carrying a DM4 payload binds to a specific antigen on the surface of a cancer cell.[2] This binding triggers the internalization of the ADC-antigen complex through endocytosis.[8][9] Inside the cell, the ADC is trafficked to lysosomes, where it is degraded, releasing the DM4 payload, often as a lysine-linker-DM4 metabolite.[8][10] This active metabolite then binds to tubulin, the protein subunit of microtubules.[1][3][11] This binding inhibits tubulin polymerization and disrupts the dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division.[1][3][12] The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[2][4][13]

Stability of Maytansinoid this compound

The stability of Maytansinoid this compound is a critical parameter, particularly when it is used as a reference standard in analytical methods or in preclinical studies. Stability is typically assessed through forced degradation studies, which expose the compound to various stress conditions to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[14][15][16] These studies involve subjecting the drug substance to conditions more severe than those encountered during routine storage and handling.

Typical Stress Conditions for Forced Degradation Studies:

-

Acidic and Basic Hydrolysis: Treatment with hydrochloric acid and sodium hydroxide at various concentrations and temperatures to assess susceptibility to pH-mediated degradation.

-

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to evaluate the potential for oxidative degradation.

-

Thermal Stress: Heating the solid or solution form of the compound at elevated temperatures to determine its thermal stability.

-

Photostability: Exposing the compound to light of specific wavelengths (e.g., UV and visible light) to assess its sensitivity to photodegradation.

Experimental Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies on Maytansinoid this compound.

Analytical Methods for Stability Assessment

High-performance liquid chromatography (HPLC) is the primary analytical technique used to assess the stability of Maytansinoid this compound and to separate it from its degradation products.[17][18][19] A stability-indicating HPLC method should be able to resolve the parent compound from all potential degradants.

A Representative HPLC Method for Maytansinoid Analysis:

-

Column: Reversed-phase C18 column.[17]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[17]

-

Flow Rate: Typically around 1.0 mL/min.[17]

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.[17]

-

Detection: UV detection at a wavelength where the maytansinoid has significant absorbance (e.g., 254 nm), often coupled with mass spectrometry (MS) for the identification of degradation products.[17]

Synthesis of Maytansinoid this compound

The synthesis of Maytansinoid this compound involves the preparation of a deuterated side chain which is then coupled to the maytansinol core. While specific, detailed protocols for the synthesis of this compound are proprietary, the general approach can be inferred from the synthesis of DM4 and other deuterated compounds.[20][21][22][23]

General Synthetic Approach for Maytansinoids

Caption: A simplified workflow for the synthesis of Maytansinoid this compound.

The synthesis typically starts with the maytansinol core, which is a complex macrocyclic lactam. A separate synthetic route is employed to prepare the N-acyl-N-methyl-L-alanine side chain containing the thiol group and the deuterium labels. The deuterated side chain is then coupled to the C3 hydroxyl group of the maytansinol core through an esterification reaction. The final product, Maytansinoid this compound, is then purified using techniques such as HPLC and characterized by methods like NMR and mass spectrometry to confirm its structure and purity.

Conclusion

Maytansinoid this compound is a critical tool for the development and analysis of maytansinoid-based ADCs. A thorough understanding of its chemical properties, mechanism of action, and stability profile is essential for its effective use in research and drug development. The information and methodologies presented in this guide provide a solid foundation for scientists and researchers working with this potent cytotoxic agent. Further detailed studies on the specific properties and stability of this compound will continue to enhance its application in the advancement of targeted cancer therapies.

References

- 1. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. Maytansinoid this compound - CAS - 796073-69-3 (non-labelled) | Axios Research [axios-research.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. sgs.com [sgs.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ricerca.unich.it [ricerca.unich.it]

- 18. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DM4-d6 as a Cytotoxic ADC Payload: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DM4 and its deuterated form, DM4-d6, as a potent cytotoxic payload for antibody-drug conjugates (ADCs). It delves into the core principles of its mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes key pathways and workflows.

Introduction to DM4 and this compound

DM4, also known as ravtansine, is a highly potent maytansinoid, a class of microtubule-targeting agents. Maytansinoids are derivatives of maytansine, a natural product isolated from the plant Maytenus ovatus. Due to their high cytotoxicity, maytansinoids like DM4 are not suitable for systemic administration as standalone chemotherapeutic agents but are ideal as payloads in ADCs. The ADC platform enables the targeted delivery of DM4 to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

This compound is a deuterated version of DM4, where six hydrogen atoms are replaced with deuterium. This isotopic labeling makes this compound a valuable tool in research and development, particularly as an internal standard in mass spectrometry-based bioanalytical assays for pharmacokinetic (PK) studies. The similar physicochemical properties of this compound to DM4 ensure that it mimics the behavior of the non-labeled drug in biological matrices, allowing for accurate quantification.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

The primary mechanism of action of DM4 is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton and are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

By binding to tubulin, DM4 disrupts microtubule dynamics, leading to the suppression of microtubule polymerization and the destabilization of existing microtubules. This interference with microtubule function has profound consequences for rapidly dividing cancer cells:

-

Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, which are proteases that execute programmed cell death. Key events include the cleavage of pro-caspase-9 and pro-caspase-3, leading to their activation and the subsequent cleavage of cellular substrates, ultimately resulting in the dismantling of the cell.

Quantitative Data on the Efficacy of DM4-ADCs

The potency of DM4 and DM4-containing ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data on their in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic properties.

Table 1: In Vitro Cytotoxicity (IC50 Values) of DM4-ADCs in Various Cancer Cell Lines

| ADC Target | Cell Line | Cancer Type | IC50 (ng/mL or nM) | Reference |

| Folate Receptor α (FRα) | BIO(K)1 | Uterine Serous Carcinoma | ~2.7-fold increase in cytotoxicity vs. control | |

| Folate Receptor α (FRα) | END(K)265 | Endometrioid Carcinoma | Complete resolution in xenograft model | |

| HER2 | D2F2/E2 | Mouse Mammary Carcinoma | Significant reduction in HER2+ cells | |

| CD19 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Significant tumor growth inhibition | |

| CD19 | WSU-FSCCL | Follicular Lymphoma | Significant tumor growth inhibition | |

| HER2 | NCI-N87 | Gastric Cancer | Potent, comparable to trastuzumab-vc-MMAE | |

| HER2 | HCC-1954 | Breast Cancer | Potent in vivo efficacy |

Table 2: In Vivo Efficacy of DM4-ADCs in Xenograft Models

| ADC Target | Tumor Model | Dosing Regimen | Outcome | Reference |

| Folate Receptor α (FRα) | END(K)265 (Endometrioid) | Not Specified | Complete tumor resolution | |

| Folate Receptor α (FRα) | BIO(K)1 (Uterine Serous PDX) | Not Specified | 2-fold increase in median survival | |

| HER2 | D2F2/E2 (Syngeneic) | 1 or 3 mg/kg, weekly | Dose-dependent tumor growth inhibition | |

| CD19 | WSU-DLCL2 (DLBCL) | 7.5, 15, 30 mg/kg | Significant tumor growth delay and eradication at higher doses | |

| HER2 | NCI-N87 (Gastric) | 10 or 30 mg/kg | Significant tumor growth inhibition | |

| HER2 | SKOV3 (Ovarian) | 15 mg/kg, days 0 & 21 | Significant tumor growth inhibition |

Table 3: Pharmacokinetic Parameters of Mirvetuximab Soravtansine (a DM4-ADC) in Patients

| Analyte | Cmax | AUCτ | Terminal Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Mirvetuximab Soravtansine | 137.3 µg/mL | 20.65 h·mg/mL | 4.8 days | 18.9 mL/hour | 2.63 L | |

| Unconjugated DM4 | 4.11 ng/mL | 530 h·ng/mL | 2.8 days | 13.8 L/hour | 3.67 L | |

| S-methyl-DM4 (metabolite) | 6.98 ng/mL | 1848 h·ng/mL | 5.0 days | 4.3 L/hour | 6.3 L |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of DM4-ADCs.

Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a DM4-ADC in a cancer cell line.

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for a HER2-targeted ADC)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

DM4-ADC and corresponding unconjugated antibody (as control)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette and sterile tips

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

-

Incubate the plate overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the DM4-ADC and the unconjugated antibody in complete medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.

-

Include a "cells only" control (medium only) and a "vehicle" control if the ADC is dissolved in a solvent like DMSO.

-

Carefully remove the medium from the wells and add 100 µL of the diluted ADC, antibody, or control medium to the respective wells in triplicate.

-

Incubate the plate for a defined period (e.g., 72 or 96 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 4 hours (or overnight) at 37°C in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank (medium only) wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Protocol for DM4 Conjugation to a Monoclonal Antibody via an SPDB Linker

This protocol describes a common method for conjugating DM4 to a monoclonal antibody using the N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker, which forms a cleavable disulfide bond.

Materials:

-

Monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4)

-

SPDB linker dissolved in an organic solvent (e.g., DMSO)

-

DM4 payload

-

Reducing agent (e.g., DTT)

-

Quenching solution (e.g., Tris buffer)

-

Purification column (e.g., Sephadex G25)

-

Reaction buffers (e.g., borate buffer, pH 8.0)

-

Spectrophotometer

Procedure:

-

Antibody Modification with SPDB:

-

Prepare the antibody at a concentration of 5-10 mg/mL in borate buffer.

-

Add a molar excess of the SPDB linker (typically 5-10 fold) to the antibody solution while gently stirring.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Remove the excess, unreacted SPDB linker by buffer exchange using a desalting column equilibrated with PBS.

-

Determine the average number of linker molecules per antibody (L/A ratio) by measuring the absorbance at 280 nm (for antibody concentration) and 343 nm (for the released pyridine-2-thione upon reduction).

-

-

DM4 Payload Conjugation:

-

Prepare a stock solution of DM4 in an organic solvent like dimethylacetamide (DMA).

-

Add a molar excess of DM4 (typically 1.5-2 fold over the incorporated linker) to the SPDB-modified antibody solution.

-

Adjust the pH of the reaction mixture to ~7.5.

-

Incubate the reaction at room temperature for 18-24 hours with gentle stirring.

-

-

Purification and Characterization of the ADC:

-

Purify the resulting ADC from unconjugated DM4 and other small molecules using a desalting column equilibrated with a formulation buffer (e.g., PBS).

-

Characterize the purified ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of DM4 molecules per antibody using UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC-HPLC).

-

Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).

-

In Vitro Potency: Evaluate the cytotoxicity of the ADC using the MTT assay described above.

-

-

Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DM4-ADC in a subcutaneous xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or SCID)

-

Human cancer cell line corresponding to the ADC target

-

Matrigel (optional, to enhance tumor take rate)

-

DM4-ADC, unconjugated antibody, and vehicle control (e.g., PBS)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells in their exponential growth phase.

-

Resuspend the cells in sterile PBS, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 6-10 mice per group).

-

Treatment groups may include:

-

Vehicle control

-

Unconjugated antibody control

-

DM4-ADC at different dose levels

-

-

-

ADC Administration:

-

Administer the treatments intravenously (i.v.) via the tail vein.

-

The dosing schedule will depend on the specific ADC and study design (e.g., a single dose, or multiple doses over several weeks).

-

-

Efficacy Evaluation:

-

Measure the tumor dimensions with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The study is typically terminated when the tumors in the control group reach a predetermined maximum size.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Analyze the survival data, if applicable.

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

-

Conclusion

DM4 is a highly potent maytansinoid that has been successfully implemented as a cytotoxic payload in a number of ADCs currently in clinical development. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of apoptosis, makes it an effective anti-cancer agent, particularly against rapidly proliferating tumors. The deuterated analog, this compound, serves as an indispensable tool for the bioanalytical characterization of these ADCs. The quantitative data from preclinical studies consistently demonstrate the potent anti-tumor activity of DM4-ADCs across a range of cancer types. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of novel DM4-based ADCs. As our understanding of ADC technology continues to evolve, DM4 is poised to remain a key payload in the development of next-generation targeted cancer therapies.

The Pharmacological Profile of Ravtansine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Ravtansine, a potent microtubule inhibitor, with a specific focus on its deuterated form, Ravtansine-d6. While Ravtansine-d6 is primarily utilized as an internal standard in analytical assays for pharmacokinetic studies due to its mass shift, its pharmacological activity is representative of the non-deuterated parent compound, a derivative of maytansine known as DM4. This document will delve into the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties of Ravtansine as part of antibody-drug conjugates (ADCs).

Introduction to Ravtansine and its Role in Antibody-Drug Conjugates

Ravatansine is a highly potent cytotoxic agent belonging to the maytansinoid family. These compounds exert their anti-cancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Due to its significant toxicity, Ravtansine is not administered as a standalone therapy. Instead, it is conjugated to monoclonal antibodies that target specific tumor-associated antigens. This approach, known as antibody-drug conjugation, allows for the targeted delivery of the cytotoxic payload to cancer cells, thereby increasing efficacy and minimizing systemic toxicity.

Prominent examples of ADCs utilizing a ravtansine derivative (DM4) include anetumab ravtansine, which targets mesothelin-expressing tumors, and tusamitamab ravtansine, which is directed against carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5).[1][2]

Mechanism of Action

The cytotoxic activity of Ravtansine is centered on its interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

Ravatansine exerts its effects through the following steps:

-

Binding to Tubulin: Ravtansine binds to the vinca-binding site on β-tubulin.

-

Inhibition of Microtubule Assembly: This binding prevents the polymerization of tubulin into microtubules.

-

Disruption of Microtubule Dynamics: It also disrupts the dynamic equilibrium between microtubule polymerization and depolymerization, which is crucial for the proper functioning of the mitotic spindle during cell division.

-

Cell Cycle Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle at the G2/M phase.

-

Induction of Apoptosis: Prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis).

The targeted delivery of Ravtansine via an ADC ensures that this potent cytotoxic mechanism is primarily unleashed within the tumor microenvironment.

Pharmacological Data

The following sections present quantitative data on the in vitro and in vivo activity of Ravtansine-based ADCs.

In Vitro Efficacy

The anti-proliferative activity of anetumab ravtansine has been evaluated in various ovarian cancer cell lines, demonstrating potent cytotoxicity with IC50 values in the nanomolar range.[2]

| Cell Line | Mesothelin Expression (H-Score) | IC50 (nM) |

| OVCAR-3 | High | Not explicitly stated, but potent |

| OVCAR-8 | High | Not explicitly stated, but potent |

Note: The provided search results mention potent in vitro efficacy with IC50 values in the nanomolar range but do not provide a comprehensive table with specific values for all tested cell lines.

In Vivo Efficacy

The in vivo anti-tumor activity of anetumab ravtansine has been demonstrated in ovarian cancer xenograft models. The efficacy was shown to correlate with the level of mesothelin expression.[2]

| Xenograft Model | Mesothelin Expression (H-Score) | Anti-tumor Activity |

| Ovarian Cancer PDX Models | Medium to High (>50) | Potent anti-tumor activity |

| Ov6645 and ST2054 | Negative | No efficacy observed |

Pharmacokinetics

Pharmacokinetic data for anetumab ravtansine was obtained from a Phase I dose-escalation study in patients with advanced solid tumors.[3]

| Parameter | Value |

| Dose Proportionality | Pharmacokinetics were dose-proportional |

| Average Half-life (t½) | 5.5 days |

| Maximum Tolerated Dose (MTD) | 6.5 mg/kg every 3 weeks or 2.2 mg/kg once per week |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the preclinical and clinical evaluation of Ravtansine-based ADCs.

In Vitro Anti-proliferative Assay

Objective: To determine the cytotoxic activity of the ADC on cancer cell lines.

-

Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: The cells are treated with serial dilutions of the ADC.

-

Incubation: The plates are incubated for a period of 72 to 96 hours.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

References

- 1. Press Release: Sanofi announces end of program evaluating tusamitamab ravtansine after a 2L NSCLC Phase 3 trial did not meet a primary endpoint [sanofi.com]

- 2. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-Human, Multicenter, Phase I Dose-Escalation and Expansion Study of Anti-Mesothelin Antibody-Drug Conjugate Anetumab Ravtansine in Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Antitubulin Activity of DM4-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antitubulin activity of the potent cytotoxic agent DM4 and its deuterated analogue, DM4-d6. DM4, a maytansinoid derivative, is a critical component of several antibody-drug conjugates (ADCs) in development for targeted cancer therapy. Its efficacy stems from its ability to disrupt microtubule dynamics, a fundamental process for cell division. This document details the mechanism of action of DM4, presents quantitative data on its activity, provides comprehensive experimental protocols for its characterization, and illustrates key concepts with diagrams. This compound, a deuterated version of DM4, is often utilized as an internal standard in analytical methods due to its similar chemical and biological properties to DM4.[1][2]

Core Mechanism of Antitubulin Activity

DM4 exerts its cytotoxic effects by potently inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][3] Microtubules are dynamic structures essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

The mechanism of action of DM4 can be summarized as follows:

-

Binding to Tubulin: DM4 binds to tubulin dimers, preventing their assembly into microtubules.[4] This action is similar to other maytansinoids and vinca alkaloids.

-

Disruption of Microtubule Dynamics: By inhibiting polymerization, DM4 disrupts the delicate balance of microtubule assembly and disassembly, which is crucial for proper cellular function.[5]

-

Mitotic Arrest: The disruption of the mitotic spindle apparatus prevents cancer cells from successfully completing mitosis, leading to cell cycle arrest, primarily in the G2/M phase.[6][7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.

This targeted disruption of microtubule function makes DM4 a highly potent anticancer agent, with activity observed at sub-nanomolar concentrations in various cancer cell lines.[8]

Quantitative Analysis of DM4 Activity

The potency of DM4 has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 (nM) of Free DM4 | Reference |

| KB | Nasopharynx Carcinoma | 0.026 (as DM4-SMe) | [1] |

| MOLM-14 | Acute Myeloid Leukemia | 1 - 10 (as ADC) | [9] |

| NCI-H929 | Multiple Myeloma | Varies with ADC construct | [3] |

Note: The cytotoxic potency of DM4 is often evaluated in the context of an antibody-drug conjugate (ADC), where the delivery of DM4 is targeted to specific cancer cells. The IC50 values of ADCs are influenced by factors such as antigen expression levels and the efficiency of ADC internalization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitubulin activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin can be monitored by the increase in absorbance (light scattering) at 340 nm.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

96-well microplate, UV-transparent

-

Temperature-controlled spectrophotometer

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Prepare serial dilutions of this compound in General Tubulin Buffer. The final concentration in the assay will typically range from sub-nanomolar to micromolar.

-

-

Assay Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

Add 10 µL of the this compound dilutions (or vehicle control, e.g., DMSO diluted in buffer) to the wells of the 96-well plate.

-

Incubate the plate at 37°C for 2 minutes.

-

Initiate the polymerization reaction by adding 100 µL of the cold tubulin/GTP solution to each well.

-

Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot absorbance (OD340) versus time to generate polymerization curves.

-

Determine the effect of this compound on the rate and extent of tubulin polymerization compared to the vehicle control.

-

Calculate the IC50 for the inhibition of tubulin polymerization.

-

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.[10]

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A to degrade RNA and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and detecting the emission at ~617 nm.

-

Collect data from at least 10,000 events per sample.

-

Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

DM4 and its deuterated analogue, this compound, are highly potent antitubulin agents that induce mitotic arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of their mechanism of action, quantitative activity data, and detailed experimental protocols for their characterization. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working on maytansinoid-based therapeutics and antibody-drug conjugates. The use of standardized and well-defined assays is crucial for the accurate evaluation and comparison of the biological activity of these potent cytotoxic compounds.

References

- 1. inhibitoryantibodies/DM4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 7. scispace.com [scispace.com]

- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 9. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of DM4-d6 on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of DM4-d6, a deuterated derivative of the potent maytansinoid, DM4. Maytansinoids are highly cytotoxic agents that function as microtubule inhibitors, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1] This document summarizes available quantitative cytotoxicity data, details relevant experimental protocols, and visualizes the key molecular pathways involved in DM4-induced cell death. While specific data for the deuterated form, this compound, is limited in publicly available literature, the information presented for DM4 is considered highly relevant due to their structural and functional similarity.

Data Presentation: In Vitro Potency of DM4

The cytotoxic activity of DM4 and its derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The data presented below has been compiled from multiple studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used.

| Cell Line | Cancer Type | IC50 (nmol/L) | Notes |

| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | As free DM4.[2] |

| COLO 205 | Colon Cancer | Potent (specific value not provided) | As DM4SMe, a derivative.[3] |

| A-375 | Melanoma | Potent (specific value not provided) | As DM4SMe, a derivative.[3] |

| HT-29 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |

| HCT116 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |

| HCT15 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |

| Caco-2 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |

| DLD-1 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |

| SW48 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |

| SW480 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |

Note: The potency of maytansinoids can reach sub-nanomolar levels against a wide range of tumor cells, often being up to 1000 times more potent than conventional chemotherapeutic agents like doxorubicin.[4]

Experimental Protocols

The following sections detail standardized protocols for assessing the in vitro cytotoxicity of compounds like this compound.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effect of a compound on a cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT Assay Protocol

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium. It is advisable to perform a wide range of concentrations in initial experiments (e.g., 0.01 nM to 1000 nM) to determine the IC50 range.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[6]

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Visualization

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Signaling Pathways

Mechanism of Action and Apoptosis Induction

DM4 exerts its cytotoxic effects by targeting tubulin, a critical component of microtubules. By inhibiting tubulin polymerization, DM4 disrupts the formation and function of the mitotic spindle, which is essential for chromosome segregation during cell division.[1][7] This interference leads to a prolonged arrest of the cell cycle in the G2/M phase.[3] Cells arrested in mitosis for an extended period ultimately undergo programmed cell death, or apoptosis.

The apoptotic cascade initiated by microtubule disruption is a complex process involving both intrinsic and extrinsic signaling pathways. While the precise sequence of events following DM4 treatment can be cell-type dependent, a general model involves the following key steps:

-

Mitotic Arrest: DM4 binding to tubulin leads to the disruption of microtubule dynamics, causing cells to arrest in mitosis.

-

Stress Signaling: Prolonged mitotic arrest acts as a cellular stress signal.

-

Activation of the Intrinsic Apoptotic Pathway: This stress signal leads to the activation of the mitochondrial (intrinsic) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins.

-

Upregulation of Pro-apoptotic Proteins: Pro-apoptotic Bcl-2 family members, such as Bax and Bak, are activated.

-

Downregulation of Anti-apoptotic Proteins: Anti-apoptotic proteins like Bcl-2 and Bcl-xL, which normally prevent apoptosis, are inhibited.[8]

-

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane.

-

Release of Cytochrome c: Cytochrome c is released from the mitochondria into the cytoplasm.[9]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, Caspase-9.[9]

-

Executioner Caspase Activation: Activated Caspase-9 cleaves and activates effector caspases, such as Caspase-3 and Caspase-7.[10]

-

Cellular Dismantling: The executioner caspases orchestrate the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

DM4-Induced Apoptosis Signaling Pathway

Caption: Signaling cascade of this compound induced apoptosis via microtubule disruption.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijper.org [ijper.org]

An In-depth Technical Guide to the Interaction of DM4 and its Deuterated Analog DM4-d6 with Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer therapies.[1] Maytansinoids, including DM4, are a class of microtubule-targeting agents that interfere with this dynamic process.[2] By binding to tubulin, they inhibit microtubule assembly, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[2] DM4 is a synthetic, thiol-containing derivative of maytansine, designed for conjugation to monoclonal antibodies, thereby enabling targeted delivery to cancer cells.[2][3] DM4-d6 is a deuterated version of DM4, likely synthesized to explore potential improvements in pharmacokinetic properties.

Mechanism of Action

DM4 and its metabolites exert their cytotoxic effects by directly interacting with tubulin. The binding of these maytansinoids to β-tubulin disrupts the formation of longitudinal tubulin interactions within microtubules.[4] This interference inhibits the polymerization of tubulin into microtubules.[2] At higher concentrations, maytansinoids can cause microtubule depolymerization.[5] However, at lower, clinically relevant concentrations, their primary mechanism is the suppression of microtubule dynamics.[6] This suppression of the natural dynamic instability of microtubules, even without a significant change in the overall microtubule polymer mass, is sufficient to block mitosis and trigger programmed cell death.[7][6]

The following diagram illustrates the proposed mechanism of action:

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of DM4 and its metabolite S-methyl-DM4 with tubulin.

Table 1: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) | Cell Line/System | Reference |

| DM4 | 3.3 (nM) | SK-BR-3 cells | [3] |

| Maytansine | 1.0 ± 0.02 | Microtubule protein | [8][9] |

| S-methyl-DM4 | 1.7 ± 0.4 | Microtubule protein | [8][9] |

Table 2: Binding Affinity to Tubulin

| Compound | Dissociation Constant (Kd) (µM) | Target | Reference |

| Maytansine | 0.86 ± 0.2 | Soluble tubulin | [8][10] |

| S-methyl-DM1 | 0.93 ± 0.2 | Soluble tubulin | [8][10] |

| S-methyl-DM1 | 0.1 ± 0.05 | High-affinity sites on microtubules | [8][10] |

Table 3: Effects on Microtubule Dynamic Instability (at 100 nM)

| Parameter | Maytansine | S-methyl-DM4 | Reference |

| Suppression of Dynamicity | 45% | 73% | [8][10] |

| Suppression of Shortening Rate | 40% | 60% | [8] |

| Suppression of Growth Rate | 35% | 56% | [8] |

| Suppression of Catastrophe Frequency | - | 90% | [8] |

| Increase in Pause Time | Negligible | 30% | [8] |

Experimental Protocols

A common method to assess the effect of compounds on microtubule formation is the in vitro tubulin polymerization assay. This assay can be performed by monitoring the change in turbidity or fluorescence.

Turbidity-Based Tubulin Polymerization Assay

This protocol is adapted from commercially available kits and published research.[11][12]

Materials:

-

Lyophilized tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (e.g., 10 mM)

-

Glycerol

-

DM4 or this compound dissolved in an appropriate solvent (e.g., DMSO)

-

Control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer)

-

96-well microplate (half-area plates are recommended)

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340-350 nm in kinetic mode.

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-4 mg/mL.

-

Prepare a stock solution of GTP (e.g., 10 mM) in General Tubulin Buffer.

-

Prepare working solutions of DM4/DM4-d6 and control compounds at 10x the final desired concentration in General Tubulin Buffer.

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the spectrophotometer to 37°C.

-

On ice, prepare the tubulin polymerization reaction mixture. For a 100 µL final volume per well, this typically includes:

-

Tubulin solution (to final concentration of 3 mg/mL)

-

GTP (to final concentration of 1 mM)

-

Glycerol (to final concentration of 10%)

-

General Tubulin Buffer to volume.

-

-

Pipette 90 µL of the tubulin polymerization reaction mixture into the pre-warmed wells.

-

Add 10 µL of the 10x compound solution (DM4/DM4-d6, controls, or vehicle) to the respective wells.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

The curves will typically show three phases: nucleation (lag phase), growth (elongation phase), and steady state (plateau).

-

Compare the curves of DM4/DM4-d6 treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower plateau.

-

Calculate the Vmax of the polymerization reaction and the final absorbance at steady state. The IC50 value can be determined by testing a range of compound concentrations.

-

The following diagram outlines the workflow for this assay:

Conclusion

DM4 is a highly potent inhibitor of tubulin polymerization, a mechanism that underpins its utility as a cytotoxic payload in ADCs. Its interaction with tubulin leads to the suppression of microtubule dynamics, mitotic arrest, and apoptosis in cancer cells. While direct experimental data for the deuterated analog, this compound, is not widely available, it is reasonable to extrapolate that it shares this fundamental mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with these and other maytansinoid-based compounds. Further studies are warranted to elucidate the specific biophysical and pharmacokinetic properties of this compound and to determine if the deuteration confers any therapeutic advantages.

References

- 1. Synthesis and biological evaluation of novel demethylzeylasteral derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Significance of Maytansinoid Derivatives in ADC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Maytansinoid derivatives have emerged as a pivotal class of cytotoxic payloads in the development of Antibody-Drug Conjugates (ADCs), heralding a new era of targeted cancer therapy. Their high potency and mechanism of action, coupled with the specificity of monoclonal antibodies, have led to the successful development of approved and investigational ADCs for a range of malignancies. This technical guide provides an in-depth exploration of the core aspects of maytansinoid derivatives in ADC development, including their mechanism of action, the quantitative evaluation of their efficacy, and the experimental protocols that underpin their preclinical and clinical validation.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

Maytansinoids, including their derivatives used in ADCs like DM1 (emtansine) and DM4 (soravtansine), are potent anti-mitotic agents.[1][] Their primary mechanism of action involves the inhibition of microtubule assembly, a critical process for cell division.[3] By binding to tubulin at or near the vinca alkaloid binding site, maytansinoids disrupt microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][5] This potent cytotoxic activity, with inhibitory concentrations in the sub-nanomolar range, makes them ideal payloads for ADCs, where their systemic toxicity can be minimized through targeted delivery to cancer cells.[6]

The targeted delivery of maytansinoids via ADCs is a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. Once inside the cell, the linker connecting the antibody to the maytansinoid payload is cleaved, releasing the cytotoxic agent to exert its anti-tubulin effect.[6]

The induction of apoptosis by maytansinoids involves a cascade of molecular events. Disruption of the microtubule network can activate the spindle assembly checkpoint, ultimately leading to the activation of caspase cascades, which are central to the execution of apoptosis.[7][8] The tumor suppressor protein p53 can also play a role in maytansinoid-induced cell death, as it is a key regulator of apoptosis in response to cellular stress.[7][9][10]

Quantitative Efficacy of Maytansinoid-Based ADCs

The clinical success of maytansinoid-based ADCs is evidenced by the robust efficacy data from numerous clinical trials. Ado-trastuzumab emtansine (T-DM1, Kadcyla®) and mirvetuximab soravtansine are two prominent examples that have demonstrated significant clinical benefit in patients with HER2-positive breast cancer and folate receptor alpha (FRα)-high ovarian cancer, respectively.

Ado-Trastuzumab Emtansine (T-DM1) Clinical Efficacy

T-DM1 is an ADC composed of the anti-HER2 antibody trastuzumab, a stable thioether linker, and the maytansinoid derivative DM1.[11] Clinical trials have consistently shown its superiority over standard-of-care chemotherapies in patients with HER2-positive metastatic breast cancer.

| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |

| EMILIA | T-DM1 vs. Lapatinib + Capecitabine | 9.6 months vs. 6.4 months | 30.9 months vs. 25.1 months | 43.6% vs. 30.8% |

| KATHERINE | T-DM1 vs. Trastuzumab (adjuvant setting) | 3-year invasive disease-free survival: 88.3% vs. 77.0% | 7-year OS: 89.1% vs. 84.4% | - |

Data from the EMILIA and KATHERINE clinical trials.[5][11][12][13]

Mirvetuximab Soravtansine Clinical Efficacy

Mirvetuximab soravtansine is an ADC targeting FRα, utilizing the maytansinoid derivative DM4. It has shown significant efficacy in platinum-resistant ovarian cancer with high FRα expression.

| Clinical Trial | Key Efficacy Endpoint | Result |

| SORAYA | Objective Response Rate (ORR) | 32.4% |

| Median Duration of Response (DOR) | 6.9 months | |

| Median Overall Survival (OS) | 15.0 months | |

| MIRASOL | Median Progression-Free Survival (PFS) | 5.62 months (vs. 3.98 months with chemotherapy) |